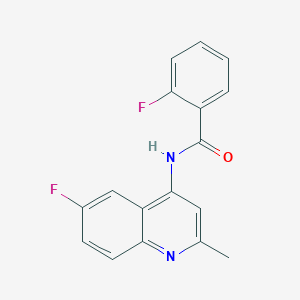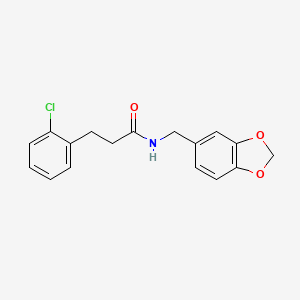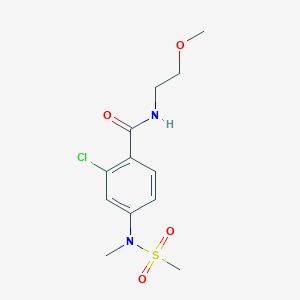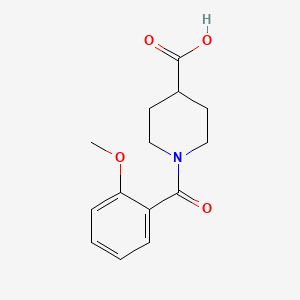![molecular formula C17H19N3O2 B4472275 6-propyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B4472275.png)
6-propyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Overview
Description
6-propyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione is a complex organic compound known for its unique structure and significant pharmacological properties. This compound is a pyrazinopyridoindole derivative and is commonly associated with its role as a phosphodiesterase type-5 (PDE-5) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-propyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione involves multiple steps, starting from the appropriate pyrazine and pyridine derivatives. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tetracyclic structure .
Industrial Production Methods
Industrial production of this compound often employs high-performance thin-layer chromatography (HPTLC) and ultra-high-performance liquid chromatography (UHPLC) for purification and quality control. The use of advanced chromatographic techniques ensures the compound’s purity and consistency, which is crucial for its pharmacological applications .
Chemical Reactions Analysis
Types of Reactions
6-propyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
6-propyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its role in cellular signaling pathways and enzyme inhibition.
Medicine: Primarily used as a PDE-5 inhibitor, it is studied for its potential in treating erectile dysfunction and pulmonary hypertension.
Industry: Employed in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme phosphodiesterase type-5 (PDE-5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in prolonged muscle relaxation, vasodilation, and increased blood flow. The molecular targets include the PDE-5 enzyme and the cGMP pathway .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another PDE-5 inhibitor with a similar mechanism of action but different chemical structure.
Vardenafil: Shares the same pharmacological class but has distinct pharmacokinetic properties.
Avanafil: A newer PDE-5 inhibitor with a faster onset of action.
Uniqueness
6-propyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione is unique due to its specific tetracyclic structure, which contributes to its distinct pharmacological profile and potency as a PDE-5 inhibitor .
Properties
IUPAC Name |
6-propyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-7-19-10-16(21)20-9-14-12(8-15(20)17(19)22)11-5-3-4-6-13(11)18-14/h3-6,15,18H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVACRVHGCNTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(=O)N2CC3=C(CC2C1=O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-methylpiperazin-1-yl)sulfonyl]-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide](/img/structure/B4472224.png)
![N-(3-chloro-4-fluorophenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4472228.png)

![1-acetyl-N-[3-(1H-imidazol-1-yl)propyl]-5-indolinesulfonamide](/img/structure/B4472234.png)

![4-(4-methyl-6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B4472244.png)

![3-(1-azepanylcarbonyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B4472267.png)
![ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B4472280.png)
![7-Methyl-2-(methylsulfanyl)-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4472285.png)
![2-[2-methyl-1-(4-morpholinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4472287.png)
![N-methyl-N-[2-methyl-4-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B4472291.png)
